Ethyl 3,7-dibromoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives. One common method is the bromination of ethyl quinoline-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .
Scientific Research Applications
Ethyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities and interactions with various biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3,7-dibromoquinoline-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloroquinoline-3-carboxylate
- Ethyl 6-chloroquinoline-2-carboxylate
- Ethyl 3-bromoquinoline-2-carboxylate
Uniqueness
Ethyl 3,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at specific positions on the quinoline ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H9Br2NO2 |
---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 3,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3 |
InChI Key |
BVXUKWNTIPXDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.